molecular formula C11H10N2O3 B1610761 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 60872-14-2

5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1610761
CAS No.: 60872-14-2
M. Wt: 218.21 g/mol
InChI Key: GEFMBCVBUSXTLO-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound features a methoxy group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes:

    Condensation Reaction: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Methoxylation: The pyrazole derivative is then methoxylated at the 5-position using methanol and a suitable catalyst.

    Carboxylation: Finally, the compound is carboxylated at the 3-position using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Formation of 5-methoxy-1-phenyl-1H-pyrazole-3-carboxaldehyde or 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-1-phenyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted derivatives of the phenyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine:

  • Explored for its anti-inflammatory and analgesic properties.
  • Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry:

  • Utilized in the synthesis of agrochemicals and dyes.
  • Acts as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The phenyl group enhances its hydrophobic interactions, facilitating its penetration through biological membranes.

Comparison with Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Contains a hydroxy group at the 5-position.

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Differently substituted pyrazole with a methyl group at the 3-position.

Uniqueness:

  • The presence of the methoxy group at the 5-position imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • The combination of the methoxy, phenyl, and carboxylic acid groups makes it a versatile intermediate for various synthetic applications.

This detailed article provides a comprehensive overview of 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methoxy-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-7-9(11(14)15)12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFMBCVBUSXTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491094
Record name 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60872-14-2
Record name 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

600 mg (2.94 mmol) of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid were dissolved in 30 ml of DMF, 1.92 (5.9 mmol) of cesium carbonate and 1.04 g (7.35 mmol) of iodomethane were added, and the resulting mixture was heated for 4 h to 80° C. The mixture was filtrated and the solvent removed in vacuo. The residue was dissolved in 20 ml of MOH and 5.9 ml of an aqueous 1 M solution of sodium hydroxide. After stirring overnight the reaction was complete. The solvent was removed and the residue subjected to preparative HPLC to give the title compound in a yield of 38%.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
1.92
Quantity
5.9 mmol
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.04 g
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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